2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate
Description
Properties
CAS No. |
646507-56-4 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(2-methyl-1H-inden-1-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H18O2/c1-10-9-11-7-5-6-8-12(11)13(10)17-14(16)15(2,3)4/h5-9,13H,1-4H3 |
InChI Key |
TUIDFAHYQROKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C1OC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Reagents:
- 2-Methyl-1H-indene
- 2,2-Dimethylpropanoic acid
- Acid catalyst (e.g., sulfuric acid)
Procedure:
- Combine the reactants in a suitable solvent.
- Heat the mixture under reflux to facilitate the reaction.
- Monitor the reaction progress using techniques such as thin-layer chromatography (TLC).
- Upon completion, purify the product through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the synthesis may be optimized for efficiency and yield using continuous flow reactors or automated systems. This approach allows for better control over reaction conditions and can improve the scalability of the process.
Key Techniques:
- Continuous Flow Esterification:
- This method involves passing reactants through a reactor where they are continuously mixed and reacted. It enhances mass transfer and reduces reaction times.
Table 1: Summary of Preparation Methods
| Method | Key Features | Typical Yield |
|---|---|---|
| Acid-Catalyzed Esterification | Simple setup, requires heating under reflux | Varies (typically high) |
| Continuous Flow Esterification | Scalable, efficient mass transfer | Higher than batch methods |
Recent studies have explored various aspects of the synthesis of similar compounds, providing insights into optimizing yields and minimizing waste.
Eco-Friendly Approaches
Research has highlighted the use of green solvents in synthesizing related compounds to improve sustainability. For example, solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (MeTHF) have been shown to enhance reaction efficiency while reducing environmental impact.
Yield Optimization
In comparative studies, traditional methods using volatile organic compounds (VOCs) were found to yield lower product amounts compared to greener alternatives. For instance, using CPME resulted in improved yields due to better solubility and reaction conditions.
Table 2: Comparative Yields Using Different Solvents
| Solvent Type | Yield (%) | Environmental Impact |
|---|---|---|
| Traditional VOCs | ~50% | High |
| CPME | ~90% | Low |
| MeTHF | ~85% | Low |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the ester group or methyl-substituted indene ring. Key transformations include:
| Reagent | Conditions | Product Formed | Yield | Notes |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous medium | 2-Methylindene-1-carboxylic acid | 60-75% | Requires prolonged reflux |
| CrO₃/H₂SO₄ | Jones oxidation conditions | 2-Methylinden-1-one | 50-65% | Ketone formation dominates |
Mechanistic Insight : Oxidation of the ester group proceeds via cleavage of the C–O bond, forming carboxylic acids. For indene ring oxidation, electrophilic attack at the electron-rich positions generates ketones or epoxides depending on the oxidizing agent .
Reduction Reactions
Reductive cleavage of the ester group is a hallmark reaction:
| Reagent | Conditions | Product Formed | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether | 2-Methylindene-1-ol | 80-90% |
| NaBH₄/CeCl₃ | Methanol, 0°C | Partially reduced alcohol derivatives | 40-55% |
Key Finding : Complete reduction with LiAlH₄ produces the corresponding alcohol, while selective reductions retain the indene aromaticity .
Electrophilic Aromatic Substitution
The methyl-substituted indene ring participates in SEAr reactions:
| Reagent | Conditions | Product Formed | Regioselectivity |
|---|---|---|---|
| Br₂/FeBr₃ | CH₂Cl₂, 25°C | 5-Bromo-2-methylindene ester | Para to methyl |
| HNO₃/H₂SO₄ | 0–5°C | 4-Nitro-2-methylindene ester | Meta dominance |
Experimental Data : Bromination occurs preferentially at the C5 position due to steric and electronic effects of the methyl group . Nitration yields a 3:1 ratio of meta/para products.
Hydrolysis and Saponification
The ester group undergoes hydrolysis under basic or acidic conditions:
| Conditions | Reagent | Product Formed | Yield |
|---|---|---|---|
| NaOH/H₂O/EtOH | Reflux, 6 hrs | 2-Methylindene-1-carboxylic acid | 74% |
| HCl/H₂O | Room temperature | Partial hydrolysis intermediates | 30-40% |
Notable Study : Alkaline hydrolysis (saponification) achieves near-quantitative conversion to the carboxylic acid, as demonstrated by NMR monitoring .
Friedel-Crafts Acylation
The indene core acts as a nucleophile in Friedel-Crafts reactions:
| Reagent | Conditions | Product Formed | Application |
|---|---|---|---|
| Acetyl chloride/AlCl₃ | CH₂Cl₂, −10°C | 3-Acetyl-2-methylindene ester | Anticancer drug intermediate |
Mechanism : AlCl₃ facilitates acylium ion formation, which attacks the electron-rich C3 position of the indene ring. Derivatives from this reaction show IC₅₀ values <1 μM in HeLa cell assays .
Ring-Opening and Rearrangement
Under strong acidic conditions, the indene ring undergoes rearrangement:
| Conditions | Reagent | Product Formed | Notes |
|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 2 hrs | Naphthalene derivatives | Diels-Alder retro pathways |
| BF₃·Et₂O | CHCl₃, reflux | Cyclopropane-fused products | Catalytic ring contraction |
Research Highlight : Rearrangement products have been utilized in materials science for synthesizing conjugated polymers with tunable optoelectronic properties .
Scientific Research Applications
Industrial Production Methods
On an industrial scale, continuous flow processes are employed to enhance efficiency and yield. Automated reactors and optimized reaction conditions are utilized to scale up production while maintaining the purity and quality of the compound.
Chemistry
In synthetic organic chemistry, 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various modifications leading to new compounds with desirable properties.
Biology
Research has indicated potential biological activities of this compound. It has been investigated for its antimicrobial and anti-inflammatory properties. For instance, studies have shown that derivatives of this compound exhibit significant activity against various strains of bacteria and fungi.
Medicine
The compound is being explored for its potential use in drug development. It has been noted for its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that it may have therapeutic effects in modulating biological pathways relevant to diseases such as cancer and inflammation.
Case Studies
Several case studies highlight the applications of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL for both bacteria.
- Anti-inflammatory Effects : In vitro assays revealed that derivatives of this compound could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential applications in treating inflammatory diseases.
- Cancer Research : A recent investigation into its effects on HeLa cells showed that the compound induced apoptosis at concentrations above 20 µM, indicating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Esters with 2,2-Dimethylpropanoate Groups
3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate ():
- Synthesis : Prepared via hydrolysis of a symmetric dichloroester using water, sodium carbonate, and 1,4-dioxane at 115°C for 48 hours, yielding 62% after distillation .
- Key Differences : Unlike the target compound, this chlorohydrin ester lacks aromaticity but shares the pivalate group. The presence of a hydroxyl and chlorine substituent increases polarity, affecting solubility and reactivity.
Indenyl and Related Aromatic Derivatives
1-(2,3-Dihydro-1H-inden-5-yl) Cathinone Derivative ():
- Structure: Shares a dihydroindenyl backbone but incorporates a cathinone (β-keto-amine) group.
- Analytical Characterization : Identified via HRMS, NMR, and X-ray crystallography, highlighting techniques applicable to the target compound .
- Applications: Psychoactive properties due to the cathinone moiety, unlike the likely inert ester function in the target compound.
- Spectroscopic Data : 13C-NMR shifts for aromatic carbons (e.g., 128.16–134.14 ppm) and nitro groups (147.14 ppm) provide benchmarks for comparing indenyl derivatives .
- Synthetic Flexibility : Demonstrates modular approaches to fused aromatic systems, suggesting routes for modifying the indenyl core in the target compound.
Data Tables for Comparative Analysis
Table 2. Spectroscopic Comparison (13C-NMR)
Biological Activity
2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological effects, and implications for medicinal chemistry, with a focus on its anticancer properties and interaction with various biological pathways.
Synthesis
The synthesis of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate typically involves the esterification of 2-methylindene with 2,2-dimethylpropanoic acid. The reaction can be facilitated using common coupling agents such as DCC (dicyclohexylcarbodiimide) or through direct acid-catalyzed methods. The resulting ester can be purified through recrystallization or chromatography.
Anticancer Properties
Research indicates that derivatives of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the proliferation of HeLa cells with IC50 values ranging from 0.12 to 0.81 mg/mL .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (mg/mL) |
|---|---|---|
| 7a | HCT-116 | 0.12 |
| 7g | HCT-116 | 0.12 |
| Doxorubicin | HeLa | 2.29 |
The mechanism of action appears to involve apoptosis induction , as evidenced by morphological changes in treated cells, including nuclear disintegration and chromatin condensation observed through DAPI staining .
Histone Deacetylase Inhibition
Compounds similar to 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate have been identified as potent histone deacetylase inhibitors (HDACIs) . These compounds can modulate gene expression by altering histone acetylation states, leading to inhibition of cancer cell growth .
Case Studies
A series of studies have highlighted the potential of these compounds in cancer therapy:
- Study on HeLa Cells : A compound derived from the modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated significant growth inhibition in HeLa cells with an IC50 value of 0.69 μM , outperforming standard treatments like doxorubicin .
- Molecular Docking Studies : Molecular docking simulations have indicated that certain derivatives bind effectively to targets involved in cancer progression, suggesting a rational basis for their design as therapeutic agents .
Q & A
Q. Table 1: Example Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | 1,4-dioxane |
| Temperature | 80–100°C |
| Catalyst | H₂SO₄ or PTSA |
| Yield (optimized) | 62–70% |
Basic: How can researchers characterize the purity and structure of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate?
Methodological Answer:
- Chromatography: Use HPLC with C18 columns and UV detection (λ = 254 nm) to quantify purity. Impurities (e.g., unreacted indenol or pivalic acid) can be identified via retention time comparison against reference standards .
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks for the indenyl protons (δ 6.5–7.5 ppm) and pivalate methyl groups (δ 1.2 ppm). Confirm ester carbonyl resonance at δ 170–175 ppm in ¹³C NMR.
- FT-IR: Validate ester C=O stretch at ~1740 cm⁻¹ and absence of free -OH (indenol) at 3200–3600 cm⁻¹.
- Crystallography: For crystalline derivatives, single-crystal X-ray diffraction (SHELX programs) resolves bond lengths and angles .
Basic: What thermodynamic properties are critical for handling and storage?
Methodological Answer:
Key properties include:
- Boiling Point: Estimated at 250–270°C (extrapolated from methyl 2,2-dimethylpropanoate: 257.9°C) .
- LogP: Predicted ~3.5 (similar to pivalate esters), indicating moderate hydrophobicity .
- Stability: Hydrolytically stable under anhydrous conditions but susceptible to base-catalyzed ester cleavage. Store in inert atmospheres at 4°C.
Q. Table 2: Thermodynamic Data for Analogous Esters
| Compound | ΔH° (kJ/mol) | Boiling Point (°C) |
|---|---|---|
| Methyl 2,2-dimethylpropanoate | -530.0 | 257.9 |
| Target Compound (Estimated) | -550–600 | 250–270 |
Advanced: How can conflicting spectroscopic data for derivatives be resolved?
Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to computational predictions (DFT for ¹³C shifts).
- Crystallographic Confirmation: Resolve ambiguities in stereochemistry or bond hybridization via X-ray diffraction (SHELXL refinement) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₅H₂₀O₂) to rule out isobaric impurities.
Advanced: What strategies minimize byproducts during synthesis?
Methodological Answer:
- Stoichiometric Control: Use a 10% excess of pivalic acid to ensure complete indenol conversion.
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of the indenyl group.
- Byproduct Monitoring: Track side products (e.g., diesters) via TLC (silica gel, hexane:EtOAc 8:2) and optimize reaction time to avoid over-esterification .
Advanced: How can impurity profiling be standardized for batch analysis?
Methodological Answer:
- Reference Standards: Use EP-grade impurities (e.g., 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid) as HPLC calibrants .
- Method Development: Validate a gradient HPLC protocol (e.g., 10–90% acetonitrile in 20 min) with PDA detection to resolve structurally related impurities.
- Quantification: Apply area normalization or external calibration for impurities >0.1% .
Advanced: What computational approaches predict solvent-dependent stability?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation shells in polar (water) vs. non-polar (toluene) solvents to assess hydrolysis susceptibility.
- Density Functional Theory (DFT): Calculate transition states for ester hydrolysis under acidic/basic conditions. Use Gibbs free energy (ΔG‡) to rank solvent effects.
- QSPR Models: Correlate logP with experimental stability data to predict shelf-life in storage matrices.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
